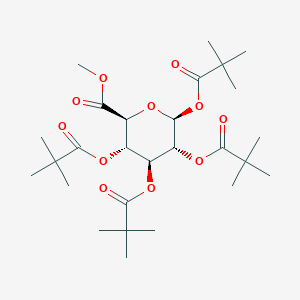
(2R)-2-Fluoropropan-1-ol
Overview
Description
(2R)-2-Fluoropropan-1-ol, also known as 2-fluoropropanol, is a colorless, volatile, and flammable liquid that is used in a variety of laboratory applications. It is a chiral compound with a wide range of physical and chemical properties due to its unique structure. It has been used as a solvent in organic synthesis, a reagent in various reactions, and a catalyst in the production of various compounds. In addition, its unique properties have been used to study the mechanism of action of various enzymes, proteins, and other biomolecules.
Scientific Research Applications
SEI Formation in Lithium-Ion Batteries
(2R)-2-Fluoropropan-1-ol and its derivatives, such as 1-fluoropropane-2-one, have been explored for their applications in enhancing the performance of lithium-ion batteries. Research indicates that fluoroacetone (FA), a derivative, serves as an effective solid electrolyte interface (SEI) forming additive in propylene carbonate-based electrolytes on graphite electrodes. This SEI formation is crucial for improving the first cycle efficiency, high rate performance, and long-term cycling stability of lithium-ion batteries. The additive enables stable cycling at high capacities with excellent capacity retention, demonstrating the potential of (2R)-2-Fluoropropan-1-ol derivatives in battery technology (Krämer et al., 2012).
Intramolecular Hydrogen Bonding
The impact of fluorination on hydrogen bonding, particularly in the context of (2R)-2-Fluoropropan-1-ol and its derivatives, has been a subject of investigation. Fluorination affects the hydrogen-bond (HB) properties of adjacent functional groups and the HB-accepting capacity of fluorine itself. Studies have shown the occurrence of OH⋅⋅⋅F intramolecular hydrogen bonds (IMHBs) in acyclic saturated γ-fluorohydrins, even in compounds as simple as 3-fluoropropan-1-ol. These findings highlight the nuanced influence of fluorination on the structural and electronic properties of molecules, providing insights valuable for the rational design of fluorinated compounds in various scientific fields (Linclau et al., 2015).
Radiosynthesis and Bioimaging Applications
Research into the radiosynthesis of fluorine-18 labeled compounds, including derivatives of (2R)-2-Fluoropropan-1-ol, has opened avenues for their application in bioimaging. For example, an efficient method for fluorine-18 labeling of beta-blockers possessing the propanolamine moiety demonstrates the synthetic versatility of these compounds. These fluorinated derivatives, including [(18)F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol, have been developed with potential applications in positron emission tomography (PET) imaging. Such advancements underscore the role of (2R)-2-Fluoropropan-1-ol derivatives in the development of novel diagnostic tools in medicine (Stephenson et al., 2008).
Chemical Synthesis and Medicinal Chemistry
(2R)-2-Fluoropropan-1-ol and its derivatives find applications in chemical synthesis and medicinal chemistry. For instance, microwave-assisted ring opening of epoxides using (2R)-2-Fluoropropan-1-ol derivatives has been utilized to create libraries of beta-amino alcohols with potential anti-malaria activities. This synthesis approach offers a rapid and efficient route to a broad range of compounds, highlighting the utility of (2R)-2-Fluoropropan-1-ol derivatives in drug discovery and development processes (Robin et al., 2007).
properties
IUPAC Name |
(2R)-2-fluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXZJCKWUCBECD-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Fluoropropan-1-ol | |
CAS RN |
876747-18-1 | |
| Record name | (2R)-2-Fluoropropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















